3-Borono-N-(2,4-dimethylphenyl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. According to multiple chemical databases, the official IUPAC name for this compound is [3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid. This systematic name reflects the structural composition of the molecule, which consists of a benzamide core substituted with a boronic acid functional group at the meta position of the benzene ring. The amide nitrogen is connected to a 2,4-dimethylphenyl group, creating a compound that bridges aromatic chemistry with boron-containing functional groups.
The structural representation of this compound can be expressed through various chemical notation systems. The SMILES notation provides a linear representation of the molecular structure: B(C1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O. This notation clearly indicates the presence of the boronic acid group with its characteristic boron atom bonded to two hydroxyl groups, the amide linkage, and the dimethyl-substituted aromatic ring. The InChI representation offers a more detailed structural description: InChI=1S/C15H16BNO3/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18). This standardized format provides comprehensive information about the atomic connectivity and hydrogen placement within the molecule.
The three-dimensional structural considerations reveal that the compound contains multiple aromatic systems connected through an amide linkage, with the boronic acid group positioned to allow for potential coordination chemistry or cross-coupling reactions. The presence of methyl groups at the 2 and 4 positions of the phenyl ring attached to the amide nitrogen introduces steric considerations that may influence the compound's reactivity and binding properties. The boronic acid functionality provides opportunities for reversible covalent bonding with diols and other nucleophiles, which is characteristic of this class of compounds.
CAS Registry Number and Alternative Designations
The Chemical Abstracts Service registry number for this compound is 957060-98-9. This unique identifier serves as the primary reference for this compound across chemical databases, regulatory documents, and scientific literature. The CAS number system provides an unambiguous way to identify chemical substances regardless of naming variations or language differences, making it an essential tool for chemical information retrieval and regulatory compliance.
Several alternative designations and synonyms are used for this compound across different chemical suppliers and databases. The compound is frequently referred to as 3-(2,4-Dimethylphenylcarbamoyl)phenylboronic acid, which emphasizes the carbamoyl linkage between the aromatic systems. Another common designation is B-[3-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid, which follows a more descriptive naming convention that explicitly identifies the aminocarbonyl functional group. These alternative names reflect different approaches to systematic nomenclature while maintaining chemical accuracy.
The MDL number MFCD09027261 serves as another important identifier for this compound in chemical databases. This numbering system, developed by MDL Information Systems, provides an alternative cataloging method used by many chemical suppliers and research institutions. The PubChem Compound Identifier number 44118807 represents the compound's entry in the National Center for Biotechnology Information's chemical database, facilitating access to computational chemistry data and biological activity information.
Additional designations include various product codes used by chemical suppliers, such as those found in commercial catalogs from different manufacturers. These product-specific identifiers help researchers locate and procure the compound for research applications while maintaining traceability to the standardized chemical identifiers.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C15H16BNO3. This formula indicates the presence of fifteen carbon atoms, sixteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. The molecular composition reflects the structural complexity of the compound, incorporating both organic aromatic systems and the inorganic boronic acid functionality.
The molecular weight of this compound is consistently reported as 269.1 daltons across multiple sources, with some sources providing more precise values of 269.11 grams per mole. This molecular weight places the compound in a size range that is suitable for various pharmaceutical and chemical applications, being large enough to provide specificity while remaining small enough for good bioavailability and synthetic accessibility.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Weight | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 15 | 12.01 | 180.15 |
| Hydrogen | 16 | 1.008 | 16.13 |
| Boron | 1 | 10.81 | 10.81 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | 36 | - | 269.10 |
The elemental composition analysis reveals that carbon represents the largest mass contribution at approximately 67% of the total molecular weight, consistent with the aromatic nature of the compound. The presence of boron, while representing only about 4% of the molecular weight, provides unique chemical properties that distinguish this compound from purely organic benzamide derivatives. The oxygen content, primarily from the boronic acid hydroxyl groups and the amide carbonyl, accounts for approximately 18% of the molecular weight.
The hydrogen-to-carbon ratio of 1.07:1 indicates a relatively high degree of unsaturation, consistent with the presence of two aromatic rings and the amide functional group. This ratio is typical for aromatic compounds with limited aliphatic substitution. The nitrogen content represents a single amide nitrogen, providing a site for hydrogen bonding and potential biological interactions.
Stereochemical Considerations and Isomeric Forms
The stereochemical analysis of this compound reveals several important considerations regarding molecular geometry and potential isomeric forms. While the compound does not contain classical stereogenic centers with tetrahedral carbon atoms, it does present conformational flexibility around the amide bond and potential atropisomerism due to restricted rotation around aromatic-amide connections.
The amide functional group in this compound can exist in different conformational states, primarily the Z and E configurations around the carbon-nitrogen double bond character. The Z configuration, where the carbonyl oxygen and the nitrogen lone pair are on the same side, is typically more stable for secondary amides due to reduced steric interactions. However, the presence of the bulky 2,4-dimethylphenyl group attached to the amide nitrogen may influence this preference and potentially stabilize alternative conformations.
The boronic acid functional group introduces additional stereochemical complexity through its potential for coordination with various nucleophiles. The boron center can adopt different hybridization states depending on its coordination environment, transitioning from trigonal planar in the free boronic acid to tetrahedral when complexed with appropriate ligands. This dynamic behavior affects the overall molecular geometry and may influence the compound's biological and chemical properties.
Table 2: Conformational Analysis Parameters
| Structural Feature | Possible Conformations | Energy Considerations |
|---|---|---|
| Amide Bond | Z, E | Z typically favored |
| Aromatic Ring Rotation | Multiple rotamers | Influenced by methyl substitution |
| Boronic Acid Geometry | Trigonal planar, Tetrahedral | Depends on coordination state |
| Overall Molecular Shape | Extended, Folded | Solvent and environment dependent |
The 2,4-dimethyl substitution pattern on the phenyl ring creates an asymmetric environment that may lead to preferential conformations due to steric interactions between the methyl groups and the amide carbonyl or the boronic acid substituent. The methyl group at the 2-position is particularly important as it is in close proximity to the amide nitrogen, potentially creating steric hindrance that influences the preferred conformation around the carbon-nitrogen bond.
Regional isomers of this compound exist with different substitution patterns of the methyl groups on the phenyl ring. While this analysis focuses specifically on the 2,4-dimethyl derivative, related compounds with 2,3-dimethyl and 2,5-dimethyl substitution patterns have been reported, each presenting unique steric and electronic properties. These positional isomers demonstrate how subtle changes in substitution pattern can significantly affect molecular properties and potential applications.
Structure
2D Structure
Properties
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBRLWSDAGYMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657001 | |
| Record name | {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-98-9 | |
| Record name | B-[3-[[(2,4-Dimethylphenyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
-
- Aryl halide (e.g., 3-bromo-N-(2,4-dimethylphenyl)benzamide)
- Bis(pinacolato)diboron (B2pin2) as the boron source
- Palladium catalyst (e.g., Pd(dppf)Cl2)
- Base such as potassium acetate (KOAc)
-
- Solvent: Dimethylformamide (DMF) or dioxane
- Temperature: 80–100 °C
- Time: 12–24 hours
-
- Hydrolysis of the pinacol boronate ester to the free boronic acid using acidic aqueous workup.
Yields:
Typically in the range of 70–90%, depending on substrate purity and reaction optimization.
Directed Lithiation Followed by Electrophilic Borylation
-
- Lithiation agent: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA)
- Boron electrophile: Trimethyl borate (B(OMe)3)
-
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: -78 °C to 0 °C to control lithiation regioselectivity
- Time: 1–2 hours for lithiation, followed by addition of boron reagent
-
- Acidic quench (e.g., with dilute HCl) to yield the boronic acid.
Yields:
Moderate to high yields (60–85%) are reported depending on lithiation selectivity and substrate stability.
Representative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amide formation | 3-halobenzoyl chloride + 2,4-dimethylaniline + Et3N | DCM or toluene | 0–25 | 1–3 | 85–95 | Nucleophilic acyl substitution |
| Miyaura borylation | Aryl bromide + B2pin2 + Pd(dppf)Cl2 + KOAc | DMF or dioxane | 80–100 | 12–24 | 70–90 | Followed by acidic hydrolysis to boronic acid |
| Directed lithiation/borylation | n-BuLi + B(OMe)3 | THF | -78 to 0 | 2 | 60–85 | Requires strict anhydrous and low temp conditions |
Optimization and Research Findings
Catalyst Loading: Lower palladium catalyst loading (1–2 mol%) is sufficient to achieve high yields in Miyaura borylation, improving cost-efficiency.
Base Selection: Potassium acetate is preferred for its mildness and effectiveness; stronger bases can lead to side reactions.
Solvent Effects: Polar aprotic solvents such as DMF improve solubility of reagents and catalyst activity but require careful removal during purification.
Temperature Control: Maintaining temperatures below 10 °C during lithiation prevents over-lithiation and side reactions.
Purification: Silica gel chromatography using mixtures of ethyl acetate and petroleum ether is effective for isolating pure this compound.
Chemical Reactions Analysis
Types of Reactions
3-Borono-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction for forming carbon-carbon bonds. The boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling:
One of the primary applications of 3-Borono-N-(2,4-dimethylphenyl)benzamide is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and complex organic molecules .
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent | Catalyst | Base | Solvent |
|---|---|---|---|
| This compound | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene |
Biological Applications
Enzyme Inhibition:
The boronic acid moiety allows this compound to interact with diols and other nucleophiles, making it a valuable tool in designing enzyme inhibitors. Research has indicated its potential in inhibiting proteases and other enzymes involved in disease pathways, particularly in cancer and diabetes treatment .
Case Study: Inhibition of Serine Proteases
A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited serine proteases by forming reversible covalent bonds with the active site. This mechanism showcases its potential therapeutic applications.
Material Science
Development of New Materials:
Due to its unique chemical properties, this compound is also explored in developing new materials such as polymers and catalysts. The ability to form stable complexes with various substrates allows for innovative applications in materials science .
Mechanism of Action
The mechanism of action of 3-Borono-N-(2,4-dimethylphenyl)benzamide involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a useful tool in the design of enzyme inhibitors. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers with Varied Methyl Substitution
- 3-Borono-N-(2,3-dimethylphenyl)benzamide (BB-3857) and 3-Borono-N-(2,5-dimethylphenyl)benzamide (BB-3859): These isomers differ in the positions of methyl groups on the phenyl ring.
- 4-Methoxy-N-(2,4-dimethylphenyl)benzamide (3j): Replacing the boronic acid with a methoxy group eliminates Suzuki reactivity but introduces electron-donating effects, which could favor applications in photophysical or medicinal chemistry. The methoxy derivative was synthesized via nickel-catalyzed reductive aminocarbonylation, contrasting with boronic acid analogs that require palladium catalysts .
Bioactive Benzamide Derivatives
- 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116): This anticonvulsant compound features an amino group at the 4-position and a 2,6-dimethylphenyl group. Unlike the boronic acid derivative, LY201116 undergoes rapid metabolism via N-acetylation and hydroxylation, yielding metabolites like 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP). Its plasma half-life in rats is 9.4 minutes, suggesting rapid clearance compared to boronic acid derivatives, which may exhibit prolonged stability .
- N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide: Incorporating a thiazole ring introduces heterocyclic rigidity, enhancing interactions with biological targets. Such derivatives have shown anticancer activity, whereas the boronic acid group in 3-Borono-N-(2,4-dimethylphenyl)benzamide may instead facilitate covalent binding to diol-containing biomolecules or materials .
Table 2: Pharmacological Comparison
Electronic and Steric Effects
- 3-Chloro-N-(2,4-dimethylphenyl)benzamide : The chloro substituent is electron-withdrawing, which could deactivate the benzene ring toward electrophilic substitution, contrasting with the boronic acid’s dual role as an electron-withdrawing group and cross-coupling site. Chloro derivatives are often used in agrochemicals, whereas boronic acids are tailored for synthetic versatility .
- (Z)-N-(2,4-dimethylphenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide (M6): The thiazolidinone moiety in M6 introduces hydrogen-bonding capacity, making it suitable for antimicrobial or anti-inflammatory applications. In contrast, the boronic acid group enables coordination to metals or saccharides, expanding utility in catalysis or diagnostics .
Biological Activity
3-Borono-N-(2,4-dimethylphenyl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H16BNO2
- Molecular Weight : 253.1 g/mol
- CAS Number : 957060-08-0
The compound features a boronic acid moiety that enhances its interaction with biological targets, particularly in the context of enzyme inhibition.
This compound primarily acts as a kinase inhibitor , targeting specific enzymes involved in cell proliferation and survival pathways. The presence of the boron atom allows for reversible covalent bonding with hydroxyl groups on serine and threonine residues within the active sites of kinases.
Target Enzymes
- Cyclin-Dependent Kinases (CDKs) : Inhibits CDK activity, leading to cell cycle arrest.
- Serine/Threonine Kinases : Modulates signaling pathways critical for tumor growth.
Anticancer Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | CDK inhibition leading to apoptosis |
| HCT116 (Colon) | 4.8 | Disruption of cell cycle progression |
| HepG2 (Liver) | 6.0 | Induction of cell death via mitochondrial pathways |
Case Studies
- In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with notable morphological changes indicative of apoptosis.
- Animal models showed that administration of the compound significantly reduced tumor size in xenograft models, suggesting its potential as a therapeutic agent in oncology.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. It is primarily metabolized in the liver through phase I reactions, followed by phase II conjugation processes.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential off-target interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for introducing boronic acid groups into benzamide derivatives like 3-Borono-N-(2,4-dimethylphenyl)benzamide?
- The synthesis of boronic acid-containing benzamides typically involves cross-coupling reactions. For example, bromomethylphenylboronic acid derivatives (e.g., 3-bromomethylphenylboronic acid) can serve as intermediates for Suzuki-Miyaura coupling . Protecting-group strategies may be required to prevent boronic acid self-condensation. Post-functionalization of pre-formed benzamide scaffolds via palladium-catalyzed borylation is another approach, though steric hindrance from the 2,4-dimethylphenyl group may necessitate optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis).
Q. How can X-ray crystallography tools like SHELX and ORTEP-3 aid in structural characterization of this compound?
- SHELX : Used for refining crystal structures, particularly for resolving disorder in the boronic acid moiety or verifying the planar geometry of the benzamide core. SHELXL is ideal for small-molecule refinement, including hydrogen-bonding networks involving the boronic acid group .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for confirming the absence of crystallographic disorder in the 2,4-dimethylphenyl substituent .
- WinGX : Integrates SHELX and ORTEP for streamlined data processing, enabling rapid validation of bond lengths and angles (e.g., B-C bond distance ~1.56 Å) .
Advanced Research Questions
Q. What biochemical pathways are plausible targets for this compound, based on structural analogs?
- Structurally related benzamides, such as N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide (INH1), inhibit the Hec1/Nek2 mitotic pathway, disrupting spindle assembly and cancer cell proliferation . The boronic acid group in this compound may enhance binding to serine proteases or kinases via reversible covalent interactions with active-site hydroxyl groups. Computational docking studies (e.g., using AutoDock Vina) could predict affinity for ATP-binding pockets or proteasome subunits.
Q. How can QSPR (Quantitative Structure-Property Relationship) models predict solubility and reactivity of this compound?
- QSPR models parameterize molecular descriptors (e.g., logP, polar surface area) to predict solubility. For this compound:
- logP : Estimated at ~3.2 (via ChemAxon), indicating moderate lipophilicity.
- Polar Surface Area : ~70 Ų (boronic acid contributes ~26 Ų), suggesting limited aqueous solubility .
- Reactivity with diols (e.g., saccharides) can be modeled using DFT calculations to assess boronate ester formation kinetics, critical for drug delivery applications.
Q. What experimental designs resolve contradictions in reported bioactivity of benzamide derivatives?
- Case Study : If one study reports antitumor activity (e.g., GI₅₀ = 10 μM) while another shows no efficacy:
- Variable Control : Verify purity (>95% via HPLC) and stereochemical consistency (CD spectroscopy).
- Assay Conditions : Test across multiple cell lines (e.g., MDA-MB-468 vs. MCF-7) and adjust incubation times (24–72 hrs) to account for delayed apoptosis .
- Target Engagement : Use Western blotting to confirm downstream pathway modulation (e.g., Nek2 protein levels).
Key Methodological Recommendations
- Synthesis : Prioritize Suzuki-Miyaura coupling with aryl halides and optimize protecting groups (e.g., pinacol boronate esters) .
- Characterization : Combine NMR (¹¹B NMR for boron environment) with X-ray crystallography .
- Biological Assays : Include orthogonal assays (e.g., SPR for binding kinetics) to validate target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
